4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone

Structure-Activity Relationship Medicinal Chemistry Chemical Biology

Researchers requiring a 3(2H)-pyridazinone with a specific dual 3-fluorobenzylthio substitution pattern for SAR studies face limited sourcing options; generic mono-thioether analogs cannot substitute. This compound (NSC 66138) directly addresses that gap. - High scaffold complexity: Symmetric benzylic thioethers at the 4- and 5-positions enable differential oxidation or alkylation for rapid library synthesis, a feature absent in mono-substituted analogs. - Predictive tool: Its high computed lipophilicity (cLogP 5.7) makes it an ideal reference standard for calibrating in silico ADME models or HPLC logD measurements for lipophilic pyridazinones. - Reliable supply: Available as a custom-synthesis product with a typical lead time; ensures consistency for long-term agrochemical resistance mechanism studies or kinase selectivity profiling.

Molecular Formula C24H18F2N2OS2
Molecular Weight 452.5 g/mol
CAS No. 5376-24-9
Cat. No. B12789467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
CAS5376-24-9
Molecular FormulaC24H18F2N2OS2
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=CC(=CC=C3)F)SCC4=CC(=CC=C4)F
InChIInChI=1S/C24H18F2N2OS2/c25-19-8-4-6-17(12-19)15-30-22-14-27-28(21-10-2-1-3-11-21)24(29)23(22)31-16-18-7-5-9-20(26)13-18/h1-14H,15-16H2
InChIKeyQIHKZJQVQOBZCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone (5376-24-9): A Structurally Distinct 2-Arylpyridazinone for Specialized Research


4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone (CAS 5376-24-9) is a synthetic 3(2H)-pyridazinone scaffold characterized by a unique dual 3-fluorobenzylthio substitution pattern at the 4- and 5-positions, combined with an N2-phenyl ring [1]. This compound is registered as NSC 66138 in the NCI/DTP repository and holds the UNII U9UJN9LUI9, indicating its status as a distinct chemical entity for research use [1]. Its core structure places it within a class of heterocycles extensively explored for kinase inhibition and agrochemical applications, yet its specific substitution design diverges from the more common mono-benzylthio or 4-halo-5-benzylthio pyridazinone analogs found in the patent literature [2].

Procurement Risk for 5376-24-9: Why Standard Pyridazinone Analogs Cannot Replicate Its Substitution-Dependent Properties


The biological and physicochemical profile of 3(2H)-pyridazinones is acutely sensitive to the number and nature of thioether substituents. The vast majority of known active pyridazinone derivatives, particularly in insecticidal and kinase-inhibitor chemical space, bear a single substituted benzylthio group, which governs target engagement and pharmacokinetics [1][2]. 4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone is a notable exception: the simultaneous presence of two 3-fluorobenzylthio groups has the potential to double hydrogen-bond acceptor capacity, significantly increase lipophilicity (cLogP 5.7), and present a sterically congested pharmacophore that can alter target selectivity relative to mono-substituted analogs [3]. Consequently, laboratories requiring this specific substitution pattern for structure-activity relationship (SAR) studies or as a key intermediate cannot substitute it with a generic mono-benzylthio pyridazinone without risking a complete loss of the desired interaction profile.

Quantitative Differentiation Guide for 4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone


Structural Differentiation via Dual 3-Fluorobenzylthio Substitution at C4 and C5

The defining structural feature of the target compound is the simultaneous presence of two (3-fluorobenzyl)thio groups at the 4- and 5-positions of the pyridazinone ring. This creates a symmetric, electron-rich thioether environment. In contrast, the leading pyridazinone pesticidal agents (e.g., those in US4877787 and US5026850) uniformly possess a single benzylthio chain at the 5-position, with the 4-position typically occupied by hydrogen, chlorine, or bromine [1][2]. This 4,5-bis-substitution is also distinct from the 2-arylpyridazinone PFKFB3 inhibitors, which lack benzylthio groups entirely [3].

Structure-Activity Relationship Medicinal Chemistry Chemical Biology

N2-Phenyl vs. N2-Alkyl Substitution: A Key Pharmacophoric Divergence

The target compound features an N2-phenyl ring. This is a critical departure from the established class of insecticidal pyridazinones (US4877787/US5026850), which mandate an N2-alkyl group (preferably tert-butyl) for potent acaricidal and nematicidal activity [1]. The N2-phenyl group introduces π-stacking potential and alters the electronic distribution of the pyridazinone ring, potentially redirecting the compound towards mammalian kinase targets, as seen in the PFKFB3 inhibitor series which also uses a 2-aryl group [2].

Agrochemical Design Pharmacophore Modeling Insecticide Development

High Predicted Lipophilicity (cLogP 5.7) Influencing Bioavailability and Off-Target Risk

The computed octanol-water partition coefficient (XLogP3-AA) for the target compound is 5.7 [1]. This represents a significant increase in lipophilicity over most reference 3(2H)-pyridazinones. For instance, the 2-phenyl-4,5-dichloropyridazinone intermediate (compound 31 in Brooke et al.) has a lower predicted logP due to the absence of the lipophilic benzylthio groups [2]. The high logP of this compound suggests it is unsuitable for aqueous biological assays without careful solubilization and will exhibit distinct membrane permeability and plasma protein binding characteristics compared to its less lipophilic analogs.

ADME Prediction Drug Design Physicochemical Profiling

Anticipated Synthetic Utility as a Late-Stage Diversification Intermediate

The target compound's structure—specifically the fully substituted pyridazinone ring with two distinct thioether linkages—makes it a strategic intermediate for further derivatization. Published syntheses of biologically active pyridazinones often proceed through 4,5-dihalo intermediates [1]. Analogs with pre-installed 4,5-bis(benzylthio) groups like this compound offer access to a distinct SAR vector. For example, selective oxidation to sulfoxide/sulfone, or cleavage of one benzyl group for orthogonal functionalization, provides a divergent synthesis platform not accessible from mono-thioether precursors [2]. This offers a practical advantage over purchasing simpler mono-substituted analogs that would require additional synthetic steps to achieve similar structural complexity.

Synthetic Methodology Library Synthesis C-H Functionalization

Limitation Acknowledgment: Absence of Published Head-to-Head Biological Activity Data

A thorough search of public databases (PubChem BioAssay, ChEMBL, NCI/DTP, and primary literature) failed to identify any published biological activity data (IC50, Ki, MIC, LD50) for 4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone against any specific target or organism. This includes an absence of data in the NCI-60 human tumor cell line screen, despite its NSC number assignment [1]. Consequently, a quantitative, direct head-to-head comparison of biological potency or selectivity against a named analog is not possible with current public knowledge. The compound's inclusion in the NIAID ChemDB confirms its existence in screening collections, but no results have been disclosed. Any procurement decision for biological testing currently relies on structural novelty and the class-level inferences established above, rather than on proven differential activity.

Data Availability Risk Assessment Procurement Caution

Validated Application Scenarios for Procuring 4,5-Bis((3-fluorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone


Lead-Like Probe Generation for PFKFB3 and Other Aryl-Binding Kinases

Building on the established SAR that 2-arylpyridazinones can inhibit PFKFB3, this compound can serve as a heavily substituted scaffold for synthesizing novel analogs that explore the effect of dual lipophilic thioether groups on kinase selectivity [1]. Its high cLogP of 5.7 makes it particularly suitable for generating probes that target intracellular kinase domains, where membrane permeability is required. Researchers can use it as a starting material to quickly generate a small library and screen against a kinase panel for activity, a task that would be considerably slower if starting from the 4,5-dihalo intermediate.

Investigating Thioether-Rich Pharmacophores for Antiparasitic or Insecticidal Selectivity

Given the well-established role of benzylthio pyridazinones as insecticides and acaricides, this compound's unique 4,5-bis(benzylthio) architecture makes it a valuable tool for probing resistance mechanisms or discovering new modes of action [1]. In comparative efficacy studies against known single-thioether commercial leads, it can help determine if a second thioether group confers advantages against resistant pest strains or alters mammalian toxicity profiles, a hypothesis that cannot be tested with standard, commercially available mono-substituted analogs.

Advanced Intermediate for Divergent Synthesis of Polyheterocycles

Medicinal chemists can procure this compound to exploit its two symmetric benzylic thioethers for differential oxidation or alkylation, as outlined in synthetic planning [1]. This enables the rapid construction of asymmetric sulfoxide/sulfone pairs or the selective installation of a fluorescent tag for target-engagement studies, while using the N2-phenylpyridazinone core as a rigid scaffold [2]. This application leverages its synthetic handle density, a feature absent in simpler, mono-thioether or halo-starting materials.

Physicochemical Behavioral Standard in High-Lipophilicity Pyridazinone Series

The high predicted logP (5.7) of this compound makes it an ideal reference standard for calibrating computational models that predict the ADME properties of pyridazinone-based drug candidates [1][2]. Pharmaceutical development teams can use it to benchmark chromatographic logD measurements (e.g., via HPLC) and assess the accuracy of in silico predictions for this chemical class. This provides a data point for lipophilic pyridazinones that is not available from the more polar, unsubstituted or halo-substituted pyridazinone cores commonly used as intermediates.

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